molecular formula C17H18N2O3S B2978924 N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide CAS No. 946299-03-2

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide

Cat. No. B2978924
CAS RN: 946299-03-2
M. Wt: 330.4
InChI Key: HLWVBVVIXHGJPY-UHFFFAOYSA-N
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Description

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide, also known as MSQ, is a small molecule inhibitor that has been studied extensively for its potential therapeutic benefits. It is a potent inhibitor of several enzymes that are involved in various biological processes, including cancer cell growth and inflammation.

Scientific Research Applications

Catalytic Applications

  • Remote Sulfonylation of Aminoquinolines : A study demonstrated efficient remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, providing an environmentally friendly approach with benign byproducts, utilizing stable sodium sulfinates as sulfide sources (Xia et al., 2016).

Antimalarial and Antiviral Properties

  • Antimalarial Sulfonamides as COVID-19 Drugs : Research on N-(phenylsulfonyl)acetamide derivatives revealed their potential in vitro antimalarial activity and ADMET properties, with promising IC50 values and selectivity index, suggesting applications in antimalarial and COVID-19 treatments (Fahim & Ismael, 2021).

Electrophysiological Activity

  • Cardiac Electrophysiological Activity : A study on N-substituted imidazolylbenzamides and benzene-sulfonamides found compounds with potency comparable to known class III agents, indicating potential applications in treating arrhythmias (Morgan et al., 1990).

Synthetic Cannabinoid Receptor Agonists

  • Characterization of SCRAs : The characterization of synthetic cannabinoid receptor agonists (SCRAs) based on sulfamoyl benzamide structures was conducted. These studies are crucial in understanding the emergence of new psychoactive substances in forensic and clinical investigations (Brandt et al., 2020).

Anticancer Applications

  • PI3K Inhibitors and Anticancer Agents : Compounds based on sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides were synthesized and shown to have significant antiproliferative activities against various cancer cell lines, suggesting their potential as anticancer agents (Shao et al., 2014).

Neuroprotective Properties

  • NMDA and AMPA Antagonists : N-Phenylsulfonyl and N-methylsulfonyl derivatives of quinoxalinecarboxamide were characterized as antagonists at the glycine-site of NMDA and AMPA receptors, indicating potential neuroprotective applications (Hays et al., 1993).

Cytotoxic Properties

  • Novel Quinoline-3-Carbaldehyde Hydrazones : A study on novel quinoline-3-carbaldehyde hydrazones bearing a 1,2,4-triazole or benzotriazole moiety showed pronounced cancer cell growth inhibitory effects, indicating potential as anticancer agents (Korcz et al., 2018).

properties

IUPAC Name

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-23(21,22)19-11-5-8-13-9-10-15(12-16(13)19)18-17(20)14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWVBVVIXHGJPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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